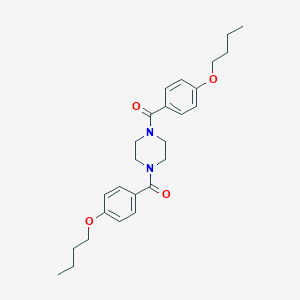![molecular formula C25H23NO4S B384337 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 609794-66-3](/img/structure/B384337.png)
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, methoxyphenyl, methylphenyl, and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolone ring and the introduction of the various substituents. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Formation of the Pyrrolone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl, methylphenyl, and thiophene groups are introduced through various substitution reactions, often using reagents such as halides and organometallic compounds.
Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, through mechanisms such as inhibition, activation, or binding. The specific pathways involved would depend on the particular biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: A simpler compound with similar functional groups, used in various chemical and biological applications.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with similar structural features, used as a photoinitiator in polymer synthesis.
Uniqueness
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity
Propiedades
Número CAS |
609794-66-3 |
|---|---|
Fórmula molecular |
C25H23NO4S |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
4-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23NO4S/c1-16-5-9-18(10-6-16)22-21(23(27)20-4-3-15-31-20)24(28)25(29)26(22)14-13-17-7-11-19(30-2)12-8-17/h3-12,15,22,28H,13-14H2,1-2H3 |
Clave InChI |
LAPPECMHNVXWLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=C(C=C3)OC)O)C(=O)C4=CC=CS4 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=C(C=C3)OC)O)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,5-Dimethylpiperidin-1-yl)[4-(hexyloxy)phenyl]methanone](/img/structure/B384255.png)
![N-ethyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384256.png)

![1-{[3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-3-methylpiperidine](/img/structure/B384258.png)


![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-tert-butyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384262.png)
![N-(3-tert-butyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384263.png)
![N-(3-cyclohexyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384270.png)
![2-[(4-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384271.png)
![4-[3-cyclohexyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B384273.png)
![1-({4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine](/img/structure/B384274.png)

